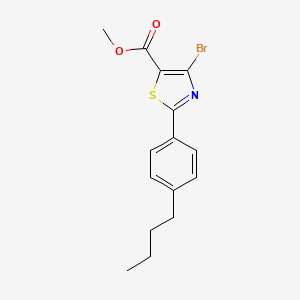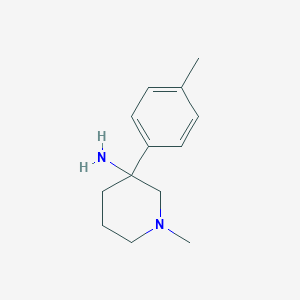
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((叔丁氧羰基)氨基)-2-((2-氯吡啶-3-基)甲基)丙酸乙酯是一种复杂的有机化合物,含有叔丁氧羰基 (Boc) 保护基、氨基和氯吡啶基部分。由于其独特的结构特性和反应活性,该化合物常用于有机合成和药物化学。
准备方法
合成路线和反应条件
3-((叔丁氧羰基)氨基)-2-((2-氯吡啶-3-基)甲基)丙酸乙酯的合成通常涉及多个步骤:
氨基酸衍生物的形成: 起始原料,一种氨基酸衍生物,在三乙胺等碱的存在下与叔丁氧羰基氯 (Boc-Cl) 反应,引入 Boc 保护基。
与氯吡啶偶联: 然后,使用 N,N'-二环己基碳二亚胺 (DCC) 或 1-乙基-3-(3-二甲氨基丙基)碳二亚胺 (EDC) 等偶联剂,在 4-二甲氨基吡啶 (DMAP) 等催化剂的存在下,将 Boc 保护的氨基酸衍生物与 2-氯吡啶偶联。
酯化: 最后一步是在硫酸等酸催化剂或乙醇钠等碱的存在下,用乙醇酯化羧酸基团。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度,包括温度控制、溶剂选择以及重结晶或色谱法等纯化技术。
化学反应分析
反应类型
3-((叔丁氧羰基)氨基)-2-((2-氯吡啶-3-基)甲基)丙酸乙酯经历各种化学反应,包括:
取代反应: 氯吡啶基部分可以参与亲核取代反应。
脱保护反应: Boc 保护基可以在酸性条件下脱除,例如用三氟乙酸 (TFA) 处理。
酯水解: 酯基可以在碱性或酸性条件下水解成相应的羧酸。
常用试剂和条件
亲核取代: 在极性非质子溶剂中使用叠氮化钠或氰化钾等试剂。
脱保护: 二氯甲烷中的三氟乙酸 (TFA)。
酯水解: 水或醇中的氢氧化钠或盐酸。
主要产物
氨基酸衍生物: 脱保护和水解后,该化合物产生氨基酸衍生物。
取代吡啶: 亲核取代反应产生各种取代吡啶。
科学研究应用
3-((叔丁氧羰基)氨基)-2-((2-氯吡啶-3-基)甲基)丙酸乙酯在科学研究中有多种应用:
药物化学: 用作合成药物化合物的中间体。
有机合成: 作为合成复杂有机分子的构建单元。
生物学研究: 用于研究酶抑制剂和受体配体。
工业应用: 用于农药和特种化学品的生产。
作用机制
3-((叔丁氧羰基)氨基)-2-((2-氯吡啶-3-基)甲基)丙酸乙酯的作用机制取决于其具体应用。在药物化学中,它可能作为前药,其中 Boc 基团在体内脱除以释放活性药物。氯吡啶基部分可以与酶或受体等生物靶标相互作用,通过结合相互作用调节其活性。
相似化合物的比较
类似化合物
3-氨基-2-((2-氯吡啶-3-基)甲基)丙酸乙酯: 缺少 Boc 保护基。
3-((叔丁氧羰基)氨基)-2-(吡啶-3-基)甲基)丙酸乙酯: 吡啶环上缺少氯原子。
3-((叔丁氧羰基)氨基)-2-((2-溴吡啶-3-基)甲基)丙酸乙酯: 含有溴原子而不是氯原子。
独特性
3-((叔丁氧羰基)氨基)-2-((2-氯吡啶-3-基)甲基)丙酸乙酯的独特性在于它同时含有 Boc 保护基和氯吡啶基部分,这赋予其特定的反应性和稳定性。这种组合使其成为合成复杂分子和药物的宝贵中间体。
属性
分子式 |
C16H23ClN2O4 |
|---|---|
分子量 |
342.82 g/mol |
IUPAC 名称 |
ethyl 2-[(2-chloropyridin-3-yl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23ClN2O4/c1-5-22-14(20)12(9-11-7-6-8-18-13(11)17)10-19-15(21)23-16(2,3)4/h6-8,12H,5,9-10H2,1-4H3,(H,19,21) |
InChI 键 |
NTOFRNLZUCDFIT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=C(N=CC=C1)Cl)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)




![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)








